molecular formula C25H28O16 B1678171 Neomangiférine CAS No. 64809-67-2

Neomangiférine

Numéro de catalogue: B1678171
Numéro CAS: 64809-67-2
Poids moléculaire: 584.5 g/mol
Clé InChI: VUWOVGXVRYBSGI-IRXABLMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La néomangiférine est un xanthone C-glycoside naturel principalement obtenu du rhizome d’Anemarrhena asphodeloides, une plante médicinale traditionnelle chinoise. C’est un dérivé de la mangiférine et elle est connue pour ses diverses propriétés pharmacologiques, y compris ses activités antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Antidiabetic Properties

Neomangiferin has shown promise as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, which is crucial for managing diabetes. Recent studies have demonstrated that neomangiferin exhibits superior binding affinity to SGLT-2 compared to dapagliflozin, a standard diabetic medication.

  • Binding Affinity :
    • Neomangiferin: 26.05 kcal mol-26.05\text{ kcal mol}
    • Dapagliflozin: 17.42 kcal mol-17.42\text{ kcal mol}

The electronic properties indicate that neomangiferin has a higher electrophilicity index (3.48 eV) than both mangiferin (3.31 eV) and dapagliflozin (2.11 eV), suggesting it may be a safer and more effective option for diabetic patients .

Anti-inflammatory Effects

Neomangiferin has been investigated for its anti-inflammatory properties, particularly in the context of wear particle-induced inflammatory osteolysis. In vivo studies have indicated that neomangiferin can significantly inhibit bone destruction and increase bone mineral density in murine models subjected to inflammatory conditions.

  • Key Findings :
    • Neomangiferin reduced the number of bone resorption pits.
    • It improved bone mineral density (BMD) and bone volume/total volume (BV/TV) ratios.

These results suggest that neomangiferin may offer therapeutic options for treating metabolic bone diseases .

Liver and Kidney Protection

Research indicates that neomangiferin possesses protective effects on liver and kidney function. Its antioxidant properties contribute to mitigating oxidative stress, which is often implicated in liver diseases and renal dysfunctions.

  • Biological Activities :
    • Antioxidant
    • Anti-osteoporotic
    • Liver and kidney protective

These activities highlight neomangiferin's potential as a therapeutic agent in managing conditions associated with oxidative damage .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of neomangiferin. These studies are essential for assessing its safety profile and therapeutic efficacy.

  • ADMET Analysis :
    • Solubility: Favorable
    • Blood-brain barrier permeability: Low
    • Hepatotoxicity: Minimal risk
    • Carcinogenicity: Not indicated

The ADMET properties suggest that neomangiferin is safe for administration in diabetic subjects, making it a viable candidate for further clinical development .

Case Study 1: Neomangiferin as an SGLT-2 Inhibitor

In a controlled study involving diabetic rats, neomangiferin was administered to evaluate its effects on blood glucose levels and lipid profiles. The results demonstrated significant reductions in fasting blood glucose and total cholesterol levels compared to control groups, indicating its effectiveness as an antidiabetic agent .

Case Study 2: Osteolysis Prevention

In another study focused on metabolic bone diseases, mice treated with neomangiferin showed reduced osteolysis induced by ultra-high molecular weight polyethylene particles. Micro-computed tomography scans revealed less bone destruction in the treatment group compared to control groups, confirming its potential role in preventing inflammatory bone loss .

Summary Table of Applications

Application AreaKey FindingsReferences
AntidiabeticSuperior SGLT-2 inhibition; improved binding affinity
Anti-inflammatoryReduced osteolysis; increased BMD
Liver/Kidney ProtectionAntioxidant effects; mitigated oxidative stress
PharmacokineticsFavorable ADMET profile; safe for diabetic use

Mécanisme D'action

La néomangiférine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Analyse Biochimique

Biochemical Properties

Neomangiferin interacts with a variety of enzymes, proteins, and other biomolecules. The total synthesis of Neomangiferin involves a stereoselective Lewis acid promoted C-glycosylation . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

Neomangiferin has a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neomangiferin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Neomangiferin is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse totale de la néomangiférine implique plusieurs étapes clés. À partir du 2,3,4,6-tétra-O-benzyl-α/β-D-glucopyranose, la synthèse comprend une C-glycosylation stéréosélective catalysée par un acide de Lewis du phloroglucinol protégé avec de l’acétate de tétrabenzylglucopyranosyle, suivie d’une cyclisation hautement régiosélective induite par une base pour construire le squelette xanthone central .

Méthodes de Production Industrielle : Les méthodes de production industrielle de la néomangiférine ne sont pas largement documentées. L’extraction à partir de sources naturelles, telles que le rhizome d’Anemarrhena asphodeloides, reste une méthode principale. Les progrès des approches biotechnologiques et l’optimisation des procédés d’extraction sont des domaines de recherche en cours.

Analyse Des Réactions Chimiques

Types de Réactions : La néomangiférine subit diverses réactions chimiques, notamment :

    Oxydation : La néomangiférine peut être oxydée pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier le noyau xanthone.

    Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle xanthone.

Réactifs et Conditions Courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

    Substitution : Les conditions varient en fonction du substituant introduit, mais les réactifs courants comprennent les halogènes et les agents alkylants.

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la néomangiférine, chacun ayant des propriétés pharmacologiques uniques .

4. Applications de la Recherche Scientifique

La néomangiférine a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

La néomangiférine est similaire à d’autres dérivés xanthone tels que :

Unicité : La combinaison unique de liaisons C-glycoside et O-glycoside de la néomangiférine, ainsi que ses diverses activités pharmacologiques, la distinguent des autres composés similaires .

Activité Biologique

Neomangiferin is a naturally occurring C-glucosyl xanthone, primarily derived from the plant Anemarrhena asphodeloides, and has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of neomangiferin, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Biological Activities

Neomangiferin exhibits a wide range of biological activities, including:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Demonstrates efficacy against various pathogens.
  • Antidiabetic Effects : Acts as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor.
  • Neuroprotective Effects : Protects neuronal cells from damage.

Neomangiferin's mechanisms of action are multifaceted:

  • SGLT-2 Inhibition : Neomangiferin has shown superior binding affinity to the SGLT-2 protein compared to dapagliflozin, a standard drug. Molecular docking studies revealed that neomangiferin forms multiple hydrogen bonds with key amino acids in the SGLT-2 binding pocket, enhancing its stability and efficacy as an antidiabetic agent .
  • Anti-inflammatory Pathways : It reduces the expression of inflammatory markers such as TNF-α and IL-1β, promoting osteoblast differentiation and inhibiting osteoclast proliferation in conditions like osteolysis .

3. Pharmacokinetics

Recent studies have investigated the pharmacokinetics of neomangiferin:

  • Bioavailability : The oral absolute bioavailability of neomangiferin is approximately 0.53%, indicating limited absorption .
  • Half-life : The elimination half-life is around 2.74 hours, suggesting rapid metabolism in vivo .

Case Study 1: Antidiabetic Properties

A study demonstrated that neomangiferin effectively managed diabetes markers and lipid profiles in animal models, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anti-inflammatory Effects

In murine models, neomangiferin significantly reduced the expression of RANKL and CTX-1 while increasing OPG levels, indicating its role in bone metabolism and inflammation reduction .

5. Comparative Analysis of Biological Activities

The following table summarizes the biological activities of neomangiferin compared to other compounds:

Activity TypeNeomangiferinMangiferinDapagliflozin
AntioxidantHighModerateLow
Anti-inflammatoryHighModerateModerate
AntimicrobialModerateModerateLow
SGLT-2 InhibitionStrongModerateStrong
NeuroprotectionModerateLowLow

6. Conclusion

Neomangiferin represents a promising compound with significant biological activities that could be harnessed for therapeutic applications, particularly in managing diabetes and inflammatory conditions. Its superior binding affinity as an SGLT-2 inhibitor highlights its potential role in diabetes treatment, while its anti-inflammatory properties suggest applications in bone health and metabolic disorders.

Propriétés

IUPAC Name

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOVGXVRYBSGI-IRXABLMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317610
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64809-67-2
Record name Neomangiferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64809-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomangiferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.